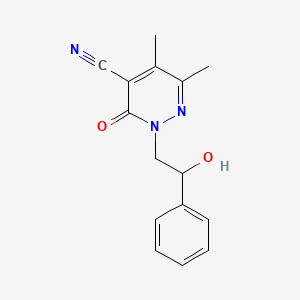
2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile, also known as HPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. HPPC is a pyridazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is not yet fully understood, but it is thought to act through the modulation of various signaling pathways in the brain and body. 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been shown to interact with a range of receptors, including GABA, glutamate, and dopamine receptors, which are involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal activity, and the reduction of pro-inflammatory cytokine production. It has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile for lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or organisms. However, one limitation of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are a number of potential future directions for research on 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile. One area of interest is the potential use of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile as a neuroprotective agent, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Other areas of interest include the investigation of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile's effects on other signaling pathways in the body, as well as its potential use as an anti-inflammatory agent in the treatment of various inflammatory disorders.
合成方法
The synthesis of 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile involves the reaction of 2-phenylethylamine with 2,3-butanedione in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate 2-(2-hydroxy-2-phenylethyl)-5,6-dimethylpyridazine-3,4-dione, which is then converted to 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile through the reaction with potassium cyanide.
科学研究应用
2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been studied for its potential applications in a range of scientific fields, including pharmacology, biochemistry, and neuroscience. It has been shown to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of neuronal activity. 2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-(2-hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-11(2)17-18(15(20)13(10)8-16)9-14(19)12-6-4-3-5-7-12/h3-7,14,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMXIHOOKAJCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)CC(C2=CC=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-2-phenylethyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



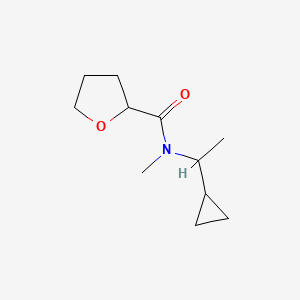
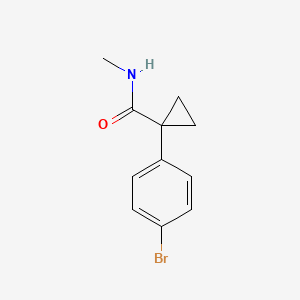
![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
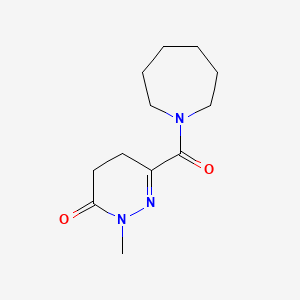
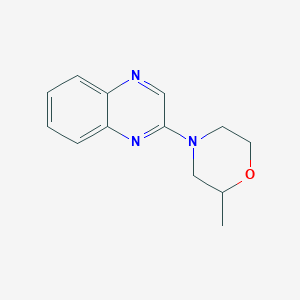

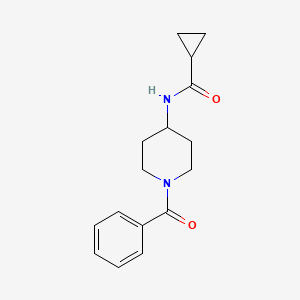

![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)

